molecular formula C10H14ClNO2 B1378197 (S)-4-Amino-4-phenyl-butyric acid hydrochloride CAS No. 56523-54-7

(S)-4-Amino-4-phenyl-butyric acid hydrochloride

Cat. No.: B1378197
CAS No.: 56523-54-7
M. Wt: 215.67 g/mol
InChI Key: HWYVTLZMBWZXGN-FVGYRXGTSA-N
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Description

(S)-4-Amino-4-phenyl-butyric acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-4-phenyl-butyric acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor.

    Reaction Conditions: The precursor undergoes a series of chemical reactions, including amination and phenylation, under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical processes. These processes are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-4-phenyl-butyric acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Scientific Research Applications

(S)-4-Amino-4-phenyl-butyric acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter analog.

    Medicine: Research explores its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (S)-4-Amino-4-phenyl-butyric acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, influencing pathways related to neurological functions. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-phenylbutyric acid
  • 4-Amino-2-phenylbutyric acid
  • 4-Amino-4-methylbutyric acid

Uniqueness

(S)-4-Amino-4-phenyl-butyric acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

(4S)-4-amino-4-phenylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYVTLZMBWZXGN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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